Molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate
Molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate
An In-Depth Technical Guide to the Molecular Structure of 7-Epi-lincomycin 2,7-Dipalmitate
Foreword for the Research Professional
This guide provides a detailed exploration of the molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate, a significant derivative of the lincosamide antibiotic, lincomycin. As a compound of interest in the context of drug development and impurity profiling, a thorough understanding of its architecture is crucial for researchers, scientists, and professionals in the pharmaceutical industry. This document moves beyond a superficial overview to delve into the stereochemical nuances, the rationale behind its synthesis, and the analytical methodologies required for its definitive characterization. By synthesizing established principles of organic chemistry with specific data on lincomycin and its analogues, this guide aims to serve as a valuable resource for those engaged in the study of antibiotic derivatives.
Part 1: The Lincomycin Foundation: A Structural Overview
Lincomycin is a naturally occurring antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] Its structure is a conjugate of an amino acid, (2S,4R)-4-propylhygric acid, and a sulfur-containing octose, methyl α-thiolincosaminide.[2] The molecule possesses several hydroxyl groups at positions C-2, C-3, C-4, and C-7, which are amenable to chemical modification to produce semi-synthetic derivatives with altered pharmacokinetic and pharmacodynamic properties.[3]
Part 2: Deconstructing 7-Epi-lincomycin 2,7-Dipalmitate: A Trifecta of Modifications
The molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate is defined by three critical alterations to the parent lincomycin molecule:
-
Epimerization at the C-7 Position: The stereochemistry at the C-7 carbon is inverted from the natural (R)-configuration in lincomycin to the (S)-configuration. This "epi" designation signifies a change in the spatial arrangement of the hydroxyl group at this position, which has significant implications for the molecule's three-dimensional shape and its interactions with biological targets.[4]
-
Palmitoylation at the C-2 Position: The hydroxyl group at the C-2 position of the α-methylthiolincosaminide moiety is esterified with palmitic acid, a 16-carbon saturated fatty acid. This addition of a long lipophilic chain significantly increases the molecule's hydrophobicity.
-
Palmitoylation at the C-7 Position: The epimerized (S)-hydroxyl group at the C-7 position also undergoes esterification with palmitic acid, resulting in a dipalmitoylated derivative.
These modifications collectively transform the relatively polar lincomycin into a much more lipophilic molecule.
| Property | Value | Source |
| Molecular Formula | C₅₀H₉₄N₂O₈S | [5] |
| Molecular Weight | 883.35 g/mol | [5] |
| Parent Compound | Lincomycin | [1] |
| Key Modifications | C-7 Epimerization, C-2 Palmitoylation, C-7 Palmitoylation |
Part 3: Synthetic Strategy and Stereochemical Control
The synthesis of 7-Epi-lincomycin 2,7-Dipalmitate necessitates a multi-step approach with careful control of stereochemistry and regioselectivity. A plausible synthetic route would involve the initial epimerization of the C-7 hydroxyl group of lincomycin, followed by the dipalmitoylation of the C-2 and C-7 hydroxyls.
Proposed Synthetic Workflow:
-
Protection of Hydroxyl Groups (Optional but Recommended): To ensure regioselective modification, the hydroxyl groups at C-2, C-3, and C-4 of lincomycin may first be protected using suitable protecting groups, such as silyl ethers.
-
Epimerization at C-7: The C-7 hydroxyl group can be epimerized through an oxidation-reduction sequence or via an Sₙ2 reaction on a derivative where the C-7 hydroxyl has been converted to a good leaving group.
-
Deprotection (if applicable): Removal of the protecting groups to liberate the hydroxyls at C-2, C-3, and C-4.
-
Dipalmitoylation: The 7-epi-lincomycin intermediate is then reacted with a suitable palmitoylating agent, such as palmitoyl chloride or palmitic anhydride, in the presence of a base to facilitate the esterification of the C-2 and C-7 hydroxyl groups. The steric hindrance around the C-3 and C-4 hydroxyls may allow for some degree of selective acylation at the C-2 and C-7 positions.
Diagram 1: Proposed synthetic workflow for 7-Epi-lincomycin 2,7-Dipalmitate.
Part 4: Analytical and Spectroscopic Characterization
The definitive identification of 7-Epi-lincomycin 2,7-Dipalmitate relies on a combination of modern analytical techniques, primarily NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the lincomycin core, along with prominent signals from the two palmitoyl chains. Key expected features include:
-
Aliphatic Protons: A large, broad multiplet in the range of 1.2-1.6 ppm corresponding to the numerous methylene (-CH₂-) groups of the two palmitoyl chains.
-
Terminal Methyl Protons: A triplet around 0.8-0.9 ppm from the terminal methyl (-CH₃) groups of the palmitoyl chains.
-
α-Methylene Protons: Triplets around 2.2-2.4 ppm corresponding to the methylene groups adjacent to the carbonyl of the ester linkages.
-
Lincomycin Core Protons: The characteristic signals for the sugar and propylhygric acid moieties, with expected downfield shifts for the protons at or near the C-2 and C-7 positions due to the deshielding effect of the ester groups.
¹³C NMR: The carbon NMR spectrum will be dominated by signals from the long alkyl chains of the palmitate groups.
-
Carbonyl Carbons: Resonances around 172-174 ppm for the two ester carbonyl carbons.
-
Alkyl Chain Carbons: A series of peaks in the aliphatic region (20-40 ppm) for the methylene carbons of the palmitoyl chains.
-
Lincomycin Core Carbons: Signals corresponding to the carbon skeleton of lincomycin, with shifts at C-2 and C-7 influenced by the esterification.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is a suitable technique for the analysis of this molecule.
-
Molecular Ion: The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of 883.35 plus the mass of a proton.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragmentations include the neutral loss of one or both palmitic acid moieties, as well as fragmentation of the glycosidic bond and the amide linkage within the lincomycin core. A prominent fragment ion corresponding to the lincomycin backbone after the loss of both palmitoyl groups would be anticipated.
Diagram 2: Predicted major fragmentation pathway in ESI-MS/MS.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of 7-Epi-lincomycin 2,7-Dipalmitate. Given the lipophilic nature of the molecule, a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (such as acetonitrile or methanol) would be appropriate. Gradient elution would likely be necessary to achieve good separation from other related substances.[6]
Part 5: Significance in Pharmaceutical Analysis
7-Epi-lincomycin 2,7-Dipalmitate is recognized as an impurity that can arise during the synthesis of clindamycin, a widely used semi-synthetic derivative of lincomycin.[5] The formation of such impurities is a critical consideration in pharmaceutical manufacturing, as they can potentially impact the safety and efficacy of the final drug product. Therefore, having well-characterized reference standards of these impurities is essential for the development and validation of analytical methods to control their levels in active pharmaceutical ingredients (APIs) and finished drug products. The availability of 7-Epi-lincomycin 2,7-Dipalmitate as a reference material underscores its importance in quality control and regulatory compliance within the pharmaceutical industry.[]
While specific biological activity data for 7-Epi-lincomycin 2,7-Dipalmitate is not extensively documented in publicly available literature, the esterification of lincomycin at various positions has been explored to create prodrugs with modified absorption and distribution characteristics.[8] The dipalmitate ester is expected to exhibit significantly different solubility and pharmacokinetic properties compared to the parent lincomycin.
References
-
Rowe, E. L. (1979). Anomalous Solution Behavior of 2-Palmitate Esters of Lincomycin and Clindamycin. Journal of Pharmaceutical Sciences, 68(10), 1292-1296. [Link]
- Bentley, D., & Brown, P. M. (2012). Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. Pharmacology & Pharmacy, 3(3), 338-346.
- Morozowich, W., Lamb, D. J., Karnes, H. A., Mackellar, F. A., Lewis, C., & Stern, K. F. (1969). Synthesis and bioactivity of lincomycin-2-phosphate. Journal of Pharmaceutical Sciences, 58(12), 1485-1489.
-
Pharmaffiliates. (n.d.). Lincomycin-impurities. Retrieved from [Link]
- Umemura, E., Wakiyama, Y., Kumura, K., Ueda, K., Masaki, S., Watanabe, T., ... & Ajito, K. (2013). Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. The Journal of Antibiotics, 66(3), 195-198.
-
ResearchGate. (n.d.). LC/MS analysis of lincomycin in plasma. Retrieved from [Link]
-
Pfizer. (n.d.). LINCOCIN® lincomycin injection, USP. Retrieved from [Link]
-
PubChem. (n.d.). Lincomycin-B. Retrieved from [Link]
- Hong, H., et al. (2020). Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A. Proceedings of the National Academy of Sciences, 117(38), 23646-23653.
-
WIPO. (n.d.). Process for preparing lincomycin derivatives. Retrieved from [Link]
-
USA Chemical Suppliers. (n.d.). lincomycin 2,7-dipalmitate suppliers USA. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 7-EPILINCOMYCIN. Retrieved from [Link]
- Google Patents. (n.d.). Residue analysis method of lincomycin, clindamycin and spectinomycin.
-
PrecisionFDA. (n.d.). LINCOMYCIN .ALPHA.-AMIDE EPIMER. Retrieved from [Link]
-
Wikipedia. (n.d.). Lincomycin. Retrieved from [Link]
-
PubChem. (n.d.). Lincomycin. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Retrieved from [Link]
-
African Journal of Microbiology Research. (2012). Role of extra-cellular fatty acids in vancomycin induced biofilm formation by vancomycin resistant Staphylococcus aureus. Retrieved from [Link]
- Kamenik, Z., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. Frontiers in Microbiology, 7, 299.
Sources
- 1. Lincomycin - Wikipedia [en.wikipedia.org]
- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of lincomycin-7-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. klivon.com [klivon.com]
- 5. lincomycin 2,7-dipalmitate suppliers USA [americanchemicalsuppliers.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. Synthesis and bioactivity of lincomycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
